[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate
Overview
Description
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromenone core and phenoxy and benzoate substituents. Its molecular formula is C25H20O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate typically involves multiple steps. One common method includes the condensation of 4-ethylphenol with chromenone derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the chromenone core. Subsequent esterification with 2-methoxybenzoic acid yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy or benzoate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted phenoxy or benzoate derivatives.
Scientific Research Applications
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The phenoxy and benzoate groups may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Methylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate
- [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3,5-dimethoxybenzoate
- [3-(2-Ethylphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate
Uniqueness
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenoxy group and the 2-methoxybenzoate moiety provides distinct properties compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-3-16-8-10-17(11-9-16)30-23-15-29-22-14-18(12-13-19(22)24(23)26)31-25(27)20-6-4-5-7-21(20)28-2/h4-15H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTKILLDDKLGCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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